molecular formula C6H12Cl2N4 B2468008 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride CAS No. 1909319-47-6

3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride

Cat. No.: B2468008
CAS No.: 1909319-47-6
M. Wt: 211.09
InChI Key: RMRBZRRLYFWQBW-UHFFFAOYSA-N
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Description

3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is a compound that features a pyrrolidine ring fused with a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the triazole ring. One common method involves the cyclization of N-substituted piperidines to form pyrrolidine-2-carbaldehyde, which is then reacted with hydrazine derivatives to form the triazole ring . The reaction conditions often include the use of specific oxidants and additives to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The compound’s pyrrolidine ring allows it to bind to various enzymes and receptors, modulating their activity. The triazole ring can interact with nucleic acids and proteins, affecting cellular processes . The exact pathways and targets depend on the specific biological context and the compound’s modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is unique due to its combined pyrrolidine and triazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile scaffold in drug discovery and other scientific research .

Properties

IUPAC Name

5-pyrrolidin-3-yl-1H-1,2,4-triazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c1-2-7-3-5(1)6-8-4-9-10-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRBZRRLYFWQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC=NN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909319-47-6
Record name 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride
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